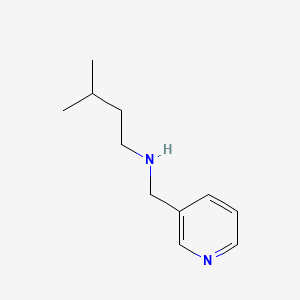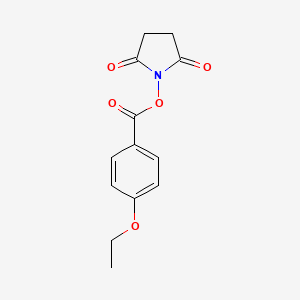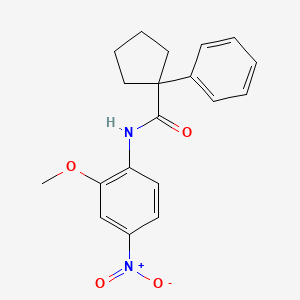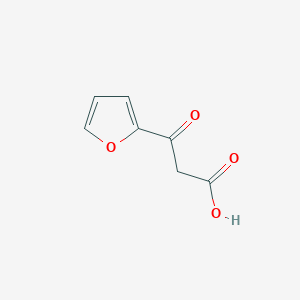
3-(Furan-2-yl)-3-oxopropanoic acid
Übersicht
Beschreibung
“3-(Furan-2-yl)-3-oxopropanoic acid” is an alanine derivative . It appears as a white to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of “this compound” involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . The residue is purified by flash chromatography on a silica gel .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using NMR and DFT . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis
Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Physical And Chemical Properties Analysis
“this compound” is a white to yellow to brown powder or crystals . More detailed physical and chemical properties could not be found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- One-pot Synthesis of Derivatives : A study by Zhang et al. (2018) described a one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay. This method is efficient for synthesizing various derivatives of 3-(furan-2-yl)-3-oxopropanoic acid under solvent-free conditions (Zhang et al., 2018).
Chemical Reactions
- Regioselective Reactions : Fujita et al. (2006) explored regioselective reactions of 1-alkylidene-2-oxyallyl cations with furan, leading to various cycloadducts and electrophilic substitution products. This study highlights the chemical versatility of compounds related to this compound (Fujita et al., 2006).
Natural Product Chemistry
- Furan Derivatives from Endophytic Fungi : Chen et al. (2017) isolated new furan derivatives from a mangrove-derived endophytic fungus, showcasing the occurrence and diversity of furan compounds in nature (Chen et al., 2017).
Antimicrobial Applications
- Antimicrobial Activity of Derivatives : Kalyaev et al. (2022) studied the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives and their good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).
Pharmacological Synthesis
- Synthesis of Antiallergic Compounds : Georgiev et al. (1987) described the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, demonstrating the potential of furan derivatives in developing antiallergic medications (Georgiev et al., 1987).
Furan-Based Synthesis
- New Purine Analogues Incorporating Furan Nucleus : Mostafa and Nada (2015) utilized sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate as a precursor for synthesizing novel heterocyclic ring systems, highlighting the role of furan derivatives in complex organic syntheses (Mostafa & Nada, 2015).
Bioactive Compound Isolation
- Isolation from Natural Sources : Englert et al. (2016) developed a protocol for isolating furan fatty acids from Hevea brasiliensis latex using countercurrent chromatography, indicating the significance of furan derivatives in bioactive compound isolation (Englert et al., 2016).
Oxidation and Catalysis
- Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) reported a photoinduced direct oxidative annulation method to access highly functionalized polyheterocyclic compounds from ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, showcasing advanced catalytic applications (Zhang et al., 2017).
Enzyme-Catalyzed Oxidation
- Enzyme-Catalyzed Oxidation to FDCA : Dijkman, Groothuis, and Fraaije (2014) identified an enzyme capable of oxidizing furan derivatives to produce furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical (Dijkman et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQUQONMCVOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




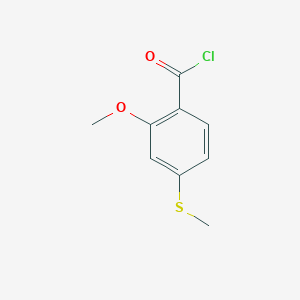
![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)
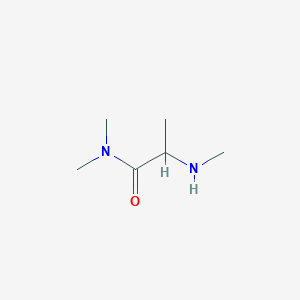
![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)

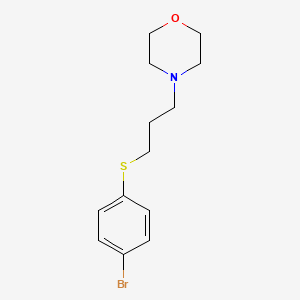
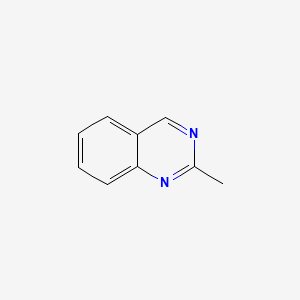
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)

